NS11394

neuropathic pain inflammatory pain therapeutic window

Procure NS11394 (CAS 951650-22-9) for validated GABAA receptor research. This α5>α3>α2>α1 selective PAM offers a 20-40x therapeutic window and established PK/PD correlation, enabling precise CNS occupancy modeling. Essential for discriminating α3/α5 pain pathways and as an α1-sparing negative control. B2B orders accepted with analytical QC documentation.

Molecular Formula C23H19N3O
Molecular Weight 353.4 g/mol
CAS No. 951650-22-9
Cat. No. B1680085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNS11394
CAS951650-22-9
Synonyms3'-(5-(1-hydroxy-1-methylethyl)benzoimidazol-1-yl)biphenyl-2-carbonitrile
NS 11394
NS-11394
NS11394
Molecular FormulaC23H19N3O
Molecular Weight353.4 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC2=C(C=C1)N(C=N2)C3=CC=CC(=C3)C4=CC=CC=C4C#N)O
InChIInChI=1S/C23H19N3O/c1-23(2,27)18-10-11-22-21(13-18)25-15-26(22)19-8-5-7-16(12-19)20-9-4-3-6-17(20)14-24/h3-13,15,27H,1-2H3
InChIKeyHLKYSQGBIIIQJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

NS11394 (CAS 951650-22-9): A GABAA α5/α3-Preferring Positive Allosteric Modulator for Pain and Anxiety Research


3'-(5-(1-Hydroxy-1-methylethyl)benzoimidazol-1-yl)biphenyl-2-carbonitrile (CAS 951650-22-9), commonly known as NS11394, is a positive allosteric modulator (PAM) of the GABAA receptor [1]. It demonstrates a unique functional efficacy selectivity profile of α5 > α3 > α2 > α1 at human GABAA α subunit-containing receptors [2]. The compound is orally bioavailable and exhibits high potency, with binding Ki values ranging from 0.1 to 0.8 nM across α1, α2, α3, and α5 subunits .

Why Generic GABAA PAMs Cannot Replace NS11394 (CAS 951650-22-9) in Subtype-Selective Studies


Substitution of NS11394 with a non-selective benzodiazepine or alternative GABAA PAM is not scientifically justified due to its distinct efficacy profile. NS11394's functional selectivity (α5 > α3 > α2 > α1) confers a separation between analgesic/anxiolytic efficacy and α1-mediated side effects that is absent in classical benzodiazepines like diazepam [1]. Furthermore, even other subtype-selective PAMs, such as L-838417 (α1-sparing, α2/3/5 partial agonist) or NS16085 (α5-sparing), yield different in vivo outcomes, confirming that the specific rank order of subtype efficacy is a critical determinant of therapeutic window and behavioral pharmacology [2].

NS11394 (CAS 951650-22-9) Quantitative Comparative Evidence Guide


NS11394 vs. Benzodiazepines and Zolpidem: Superior Therapeutic Window for Antinociception

In rat models of inflammatory and neuropathic pain, NS11394-mediated antinociception occurred at doses 20- to 40-fold lower than those inducing minor sedative or ataxic impairments [1]. In contrast, antinociception with the non-selective GABAA PAM diazepam and the α1-preferring hypnotic zolpidem only occurred at doses that produced intolerable side effects [2].

neuropathic pain inflammatory pain therapeutic window α1-sparing

NS11394 vs. L-838417: Functional Selectivity Diverges at α3 Subunit

NS11394 is distinguished from L-838417 by its superior efficacy at GABAA-α3 receptors while maintaining low efficacy at GABAA-α1 receptors [1]. L-838417 binds to α1, α2, α3, and α5 subunits with Ki values of 0.79, 0.67, 1.67, and 2.25 nM, respectively, but displays no efficacy at α1 and acts as a partial agonist at α2/3/5 . This difference in α3 efficacy may underlie the divergent behavioral outcomes observed in comparative studies.

subtype selectivity α3 efficacy GABAA PAM structure-activity relationship

NS11394 vs. NS16085: Differential α5 Efficacy Defines Analgesic Target Engagement

A direct comparator study identified NS16085 as a PAM with negligible efficacy at GABAA-α5 receptors but with GABAA-α2/α3 efficacy equivalent to NS11394 [1]. This difference allowed researchers to conclude that GABAA α5 subunit-containing receptors do not contribute to the reversal of inflammatory-induced spinal sensitization, a finding that could only be made using NS11394 as the α5-active benchmark.

α5-containing receptors spinal sensitization analgesic target validation

NS11394 vs. Bretazenil: Complete Analgesic Inactivity of a Non-Selective Partial Agonist

In the same rat pain models where NS11394 (1-30 mg/kg p.o.) fully reversed mechanical allodynia and weight-bearing deficits, the non-selective partial agonist bretazenil was completely inactive despite minor influences on motoric function [1]. This demonstrates that partial agonism across all GABAA subtypes, as seen with bretazenil, is insufficient to recapitulate the analgesic efficacy of NS11394's distinct subtype selectivity profile.

non-selective partial agonist bretazenil analgesic efficacy subtype selectivity

NS11394 Binding Affinity vs. Diazepam: Higher Potency Across α Subtypes

In radioligand binding assays using HEK-293 cells expressing human GABAA receptors (α1-5β3γ2), NS11394 exhibited Ki values of 0.4, 0.8, 0.5, and 0.1 nM for α1, α2, α3, and α5 subunits, respectively . In contrast, diazepam showed approximately 10-fold lower potency, with Ki values ranging from 5 to 20 nM across the same subunits [1]. Neither compound displayed affinity selectivity across the four receptor combinations.

binding affinity Ki potency diazepam

NS11394 Selectivity over α4/α6 Subtypes: Minimizing Off-Target Activity

NS11394 displays 600- to 2000-fold selectivity over GABAA receptors containing α4 or α6 subunits . This is a class-level characteristic of benzodiazepine-site PAMs, as α4 and α6-containing receptors are known to be insensitive to classical benzodiazepines. However, this high selectivity ratio confirms that NS11394 does not engage these extrasynaptic, benzodiazepine-insensitive receptor populations, reducing the potential for confounding effects in vivo.

α4/α6 selectivity off-target benzodiazepine-insensitive

Optimal Research and Procurement Scenarios for NS11394 (CAS 951650-22-9)


Mechanistic Dissection of α3- vs. α5-Mediated Analgesia

NS11394 serves as a critical pharmacological tool for discriminating the roles of α3 and α5 subunits in pain processing. Its functional selectivity (α5 > α3 > α2 > α1) allows researchers to attribute in vivo efficacy to specific receptor populations, particularly when paired with a comparator like NS16085 (α5-sparing) [1].

Benchmark Compound for Evaluating Novel GABAA PAMs with Improved Therapeutic Windows

The 20- to 40-fold therapeutic window between antinociception and sedation established for NS11394 in rat pain models [1] positions it as the gold-standard benchmark for screening new α2/3-preferring PAMs aimed at achieving superior safety margins.

In Vivo Target Engagement Studies Using CNS Receptor Occupancy

NS11394's well-characterized pharmacokinetic/pharmacodynamic relationship, which correlates plasma exposure with CNS receptor occupancy [1], makes it ideal for studies requiring precise dose-exposure-response modeling and translation to higher species.

Investigating the Role of α1 Subunits in Benzodiazepine Side Effects

As a PAM that maintains low efficacy at GABAA-α1 receptors even at full CNS occupancy [1], NS11394 is an essential negative control for experiments designed to validate α1-mediated sedation, ataxia, and ethanol interaction seen with non-selective benzodiazepines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for NS11394

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.